molecular formula C12H11NO5 B018976 Methyl 2-(2-nitrobenzylidene)acetoacetate CAS No. 39562-27-1

Methyl 2-(2-nitrobenzylidene)acetoacetate

Cat. No.: B018976
CAS No.: 39562-27-1
M. Wt: 249.22 g/mol
InChI Key: APKKCRAKPMSAEI-YFHOEESVSA-N
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Description

Methyl 2-(2-nitrobenzylidene)acetoacetate is an organic compound with the molecular formula C₁₂H₁₁NO₅ and a molecular weight of 249.22 g/mol . It is a derivative of acetoacetate and contains a nitrobenzylidene group, which imparts unique chemical properties to the compound. This compound is used in various chemical reactions and has applications in scientific research and industry.

Mechanism of Action

Target of Action

This compound is primarily used in organic synthesis

Mode of Action

As a chemical used in organic synthesis , its interactions with biological targets are not the primary focus of most research

Biochemical Pathways

Its role in organic synthesis

Pharmacokinetics

As a compound used in organic synthesis

Preparation Methods

Methyl 2-(2-nitrobenzylidene)acetoacetate can be synthesized through the reaction of methyl acetoacetate with 2-nitrobenzaldehyde. The reaction typically involves the use of a base such as sodium hydroxide or potassium hydroxide to facilitate the condensation reaction . The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Methyl 2-(2-nitrobenzylidene)acetoacetate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Reduction: The compound can undergo reduction reactions to form corresponding amines or other reduced products.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

    Condensation: The compound can participate in condensation reactions with other carbonyl compounds to form more complex molecules.

Common reagents used in these reactions include hydrogen gas, palladium on carbon, sodium borohydride, and various nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Methyl 2-(2-nitrobenzylidene)acetoacetate has several applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

    Medicine: It is used in the synthesis of drugs, particularly those targeting cardiovascular diseases and cancer.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals

Comparison with Similar Compounds

Methyl 2-(2-nitrobenzylidene)acetoacetate can be compared with other similar compounds, such as:

    Methyl 2-(3-nitrobenzylidene)acetoacetate: This compound has a similar structure but with the nitro group positioned at the 3-position of the benzylidene ring. It exhibits similar chemical reactivity but may have different biological activities.

    Methyl 2-(4-nitrobenzylidene)acetoacetate: This compound has the nitro group at the 4-position of the benzylidene ring.

The uniqueness of this compound lies in its specific structural configuration, which influences its reactivity and interactions with biological targets.

Properties

CAS No.

39562-27-1

Molecular Formula

C12H11NO5

Molecular Weight

249.22 g/mol

IUPAC Name

methyl (2Z)-2-[(2-nitrophenyl)methylidene]-3-oxobutanoate

InChI

InChI=1S/C12H11NO5/c1-8(14)10(12(15)18-2)7-9-5-3-4-6-11(9)13(16)17/h3-7H,1-2H3/b10-7-

InChI Key

APKKCRAKPMSAEI-YFHOEESVSA-N

SMILES

CC(=O)C(=CC1=CC=CC=C1[N+](=O)[O-])C(=O)OC

Isomeric SMILES

CC(=O)/C(=C/C1=CC=CC=C1[N+](=O)[O-])/C(=O)OC

Canonical SMILES

CC(=O)C(=CC1=CC=CC=C1[N+](=O)[O-])C(=O)OC

Key on ui other cas no.

111304-31-5

Pictograms

Irritant; Environmental Hazard

Synonyms

Methyl 2-(o-Nitrobenzylidene)acetoacetate;  Methyl 2-(2’-Nitrobenzylidene)acetoacetate;  2-[(2-Nitrophenyl)methylene]-3-oxo-butanoic Acid Methyl Ester

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-(2-nitrobenzylidene)acetoacetate

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